![molecular formula C7H18N4 B13856493 2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
2-[4-(Dimethylamino)butyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)butyl]guanidine is a chemical compound with the molecular formula C7H18N4. It is a guanidine derivative, characterized by the presence of a guanidine group attached to a butyl chain with a dimethylamino substituent. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)butyl]guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of 4-(dimethylamino)butylamine with a guanylating agent such as S-methylisothiourea can yield the desired product . This reaction typically requires mild conditions and can be carried out in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These methods can be scaled up for large-scale production, ensuring high yields and purity of the final product . The use of transition metal catalysts, such as scandium triflate, has also been explored to enhance the efficiency of guanylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dimethylamino)butyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-guanidines, while reduction can produce amines .
Applications De Recherche Scientifique
2-[4-(Dimethylamino)butyl]guanidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[4-(Dimethylamino)butyl]guanidine involves its ability to form strong hydrogen bonds and interact with biological targets. The guanidine group can engage in resonance stabilization, leading to high basicity and planarity of the molecule . This allows the compound to interact with nucleic acids and proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share similar structural features but differ in the substituents attached to the guanidine group.
Cyanamides: Cyanamides can also form guanidine derivatives through reactions with amines.
Thioureas: Thioureas are commonly used as guanidylating agents and have similar reactivity to guanidines.
Uniqueness
2-[4-(Dimethylamino)butyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C7H18N4 |
|---|---|
Poids moléculaire |
158.25 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)butyl]guanidine |
InChI |
InChI=1S/C7H18N4/c1-11(2)6-4-3-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |
Clé InChI |
DRUGDYGHTNWEOF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



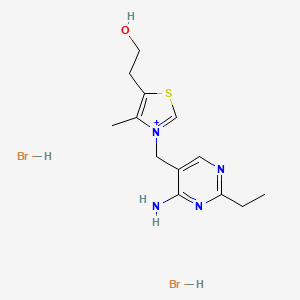
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
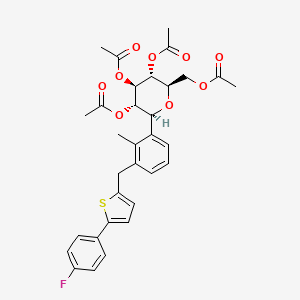
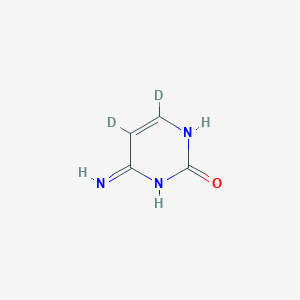
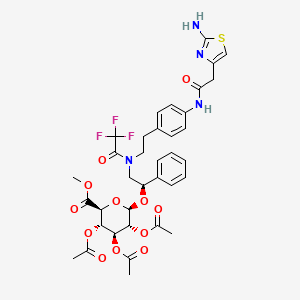
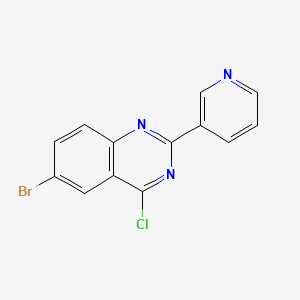
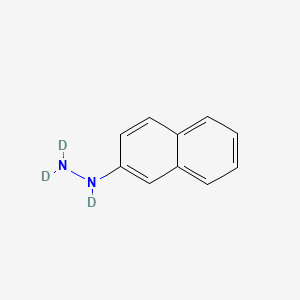
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
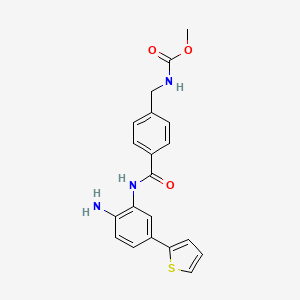
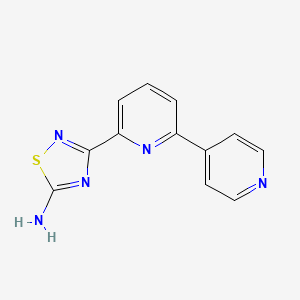
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
